Positional Isomer Differentiation: 5-Sulfamoyl vs. 3-Sulfamoyl Substitution
The target compound bears the sulfamoyl group at the pyrazole 5-position, whereas a common commercial analog, ethyl 3-((methylphenylamino)sulfonyl)-1H-pyrazole-4-carboxylate (CAS 31899-59-9), places the sulfamoyl at the 3-position . In sulfamoylheteroaryl pyrazole patents, the 5-sulfamoyl substitution is the pharmacophoric pattern associated with potent COX-2 inhibitory activity, while the 3-sulfamoyl isomer represents a regioisomeric variation with a potentially altered binding mode [1].
| Evidence Dimension | Regiochemical substitution pattern (sulfamoyl position on pyrazole core) |
|---|---|
| Target Compound Data | Sulfamoyl group at 5-position of 1H-pyrazole-4-carboxylate |
| Comparator Or Baseline | CAS 31899-59-9: Sulfamoyl group at 3-position of 1H-pyrazole-4-carboxylate |
| Quantified Difference | Regioisomeric; expected to produce distinct COX-2 enzyme interactions based on pharmacophore models from patent class [1] |
| Conditions | Structural comparison based on chemical registration data; no direct head-to-head biochemical assay available |
Why This Matters
Selecting the incorrect regioisomer can lead to a complete loss of target engagement in COX-2 inhibition assays, derailing SAR studies.
- [1] US6951876B2. Sulfamoylheteroaryl pyrazole compounds as anti-inflammatory/analgesic agents. Pharmacophoric pattern examples. View Source
